![molecular formula C21H18F3N5O2S B2771712 2-({5-氧代-4-丙基-4H,5H-[1,2,4]三唑并[4,3-a]喹唑啉-1-基}硫代)-N-[2-(三氟甲基)苯基]乙酰胺 CAS No. 938675-71-9](/img/structure/B2771712.png)
2-({5-氧代-4-丙基-4H,5H-[1,2,4]三唑并[4,3-a]喹唑啉-1-基}硫代)-N-[2-(三氟甲基)苯基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It contains a total of 65 bonds, including 40 non-H bonds, 19 multiple bonds, 6 rotatable bonds, 2 double bonds, and 17 aromatic bonds . The compound also includes 3 five-membered rings, 3 six-membered rings, and 2 nine-membered rings .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . A variety of methyl-2-(2-(4,5-dihydro-4-methyl-5-oxo-triazoloquinazolin-1-yl-thio) acetamido and propanamido alkanoate have been developed via azide and DCC coupling methods .Molecular Structure Analysis
The molecular structure of the compound includes a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a nitrogenous heterocyclic moiety with two carbon and three nitrogen atoms . The compound also contains a thioamide group .科学研究应用
- Researchers have explored this compound’s potential as a c-Met kinase inhibitor. Two series of [1,2,4]triazolo[4,3-a]pyrazine derivatives, including 4-oxo-pyridazinone moieties, were designed and evaluated against cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase. Compound 22i demonstrated excellent anti-tumor activity against these cell lines, with IC50 values of 0.83 μM (A549), 0.15 μM (MCF-7), and 2.85 μM (HeLa). It also exhibited superior c-Met kinase inhibition at the nanomolar level (IC50 = 48 nM) .
- The compound’s structure has been explored for its bioisosterism potential. A set of triazoloquinazoline derivatives was synthesized and tested against human cancer cell lines. Some derivatives showed comparable cytotoxic activity to doxorubicin, a reference anticancer drug .
- Novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives, similar in structure to our compound, were designed and evaluated against HepG2, HCT-116, and MCF-7 cells. These compounds demonstrated DNA intercalation activities and correlated with biological testing results. MCF-7 cells were particularly sensitive to the influence of these derivatives .
Cancer Treatment and c-Met Kinase Inhibition
Bioisosterism-Guided Anticancer Agents
DNA Intercalation and Anticancer Activity
Synthetic Methodology and Oxidative C(sp3)–H Functionalization
未来方向
The future directions for this compound could involve further exploration of its antimicrobial and antiviral potentials . The presence of a piperazine subunit or its isosteres has been reported to enhance the antimicrobial activity of the fused triazoles ring systems , suggesting potential avenues for future research.
作用机制
Target of Action
The primary target of this compound is related to DNA intercalation . This means the compound can insert itself between the base pairs in the DNA double helix, which can disrupt the DNA’s normal functioning and potentially lead to cell death. This mechanism is often exploited in anticancer drugs.
Mode of Action
The compound interacts with its target, the DNA, by intercalating between the base pairs . This can disrupt the normal functioning of the DNA, including replication and transcription processes, leading to cell death. The compound’s effectiveness against cancer cells may be due to their high rate of replication, which makes them particularly vulnerable to DNA intercalation.
Biochemical Pathways
By intercalating into the DNA, the compound can disrupt these processes, leading to cell death .
Result of Action
The result of the compound’s action is the disruption of normal DNA functioning, leading to cell death . This makes the compound potentially effective against cancer cells, which rely on rapid DNA replication for their growth and proliferation.
属性
IUPAC Name |
2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N5O2S/c1-2-11-28-18(31)13-7-3-6-10-16(13)29-19(28)26-27-20(29)32-12-17(30)25-15-9-5-4-8-14(15)21(22,23)24/h3-10H,2,11-12H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQXLIQNMNSLFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。